4-Ethyl-4-methylthiolan-2-one
Overview
Description
4-Ethyl-4-methylthiolan-2-one, commonly known as 4-EMT, is a sulfur-containing organic compound that is responsible for the characteristic aroma of cooked meat. It is a volatile compound that is released during the Maillard reaction, which occurs when amino acids and reducing sugars are heated together. 4-EMT has been identified as one of the key odorants responsible for the desirable aroma of grilled meat, and its synthesis and mechanism of action have been the subject of scientific research.
Mechanism Of Action
The mechanism of action of 4-EMT is not fully understood, but it is believed to act as a key odorant in the aroma of cooked meat. It is thought to interact with olfactory receptors in the nose, triggering a response that is interpreted as the characteristic smell of grilled meat. Further research is needed to fully understand the mechanism of action of 4-EMT.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-EMT, but it has been shown to have antioxidant properties and may have potential therapeutic applications. It has also been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products.
Advantages And Limitations For Lab Experiments
The advantages of studying 4-EMT in the lab include its potential applications in the food industry and its potential as a biomarker for meat consumption. However, limitations include the limited research on its biochemical and physiological effects, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.
Future Directions
Future research on 4-EMT could include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on the development of new methods for synthesizing and purifying the compound, as well as its potential applications in the development of artificial meat flavors. Further studies on the use of 4-EMT as a biomarker for meat consumption could also have important implications for nutritional studies and the development of dietary recommendations.
Scientific Research Applications
The study of 4-EMT has important applications in the food industry, as it allows for the production of artificial meat flavors that can be used to enhance the taste of processed meats. Additionally, 4-EMT has been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products. This could have important implications for nutritional studies and the development of dietary recommendations.
properties
IUPAC Name |
4-ethyl-4-methylthiolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZKORTGULUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)SC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908529 | |
Record name | 4-Ethyl-4-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-methylthiolan-2-one | |
CAS RN |
103620-94-6 | |
Record name | beta-Ethyl-beta-methyl-thiobutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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